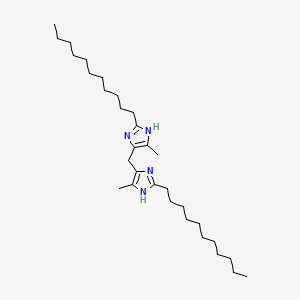
1H-Imidazole, 4,4'-methylenebis(5-methyl-2-undecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by its unique structure, which includes two imidazole rings connected by a methylene bridge and substituted with long alkyl chains. This structure imparts unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions.
Substitution with Alkyl Chains:
Methylene Bridge Formation: The methylene bridge connecting the two imidazole rings can be formed through a condensation reaction involving formaldehyde or other methylene donors.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl chains, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazole compounds.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole, 4-methyl-: A simpler imidazole derivative with a single methyl group substitution.
1H-Imidazole-4-methanol, 5-methyl-: An imidazole derivative with a hydroxymethyl group and a methyl group substitution.
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: A compound with two imidazole rings connected by a benzene ring.
Uniqueness
1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) is unique due to its long alkyl chains and methylene bridge, which impart distinct physical and chemical properties. These features make it suitable for specialized applications in various fields, distinguishing it from simpler imidazole derivatives .
Eigenschaften
CAS-Nummer |
96608-90-1 |
|---|---|
Molekularformel |
C31H56N4 |
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
5-methyl-4-[(5-methyl-2-undecyl-1H-imidazol-4-yl)methyl]-2-undecyl-1H-imidazole |
InChI |
InChI=1S/C31H56N4/c1-5-7-9-11-13-15-17-19-21-23-30-32-26(3)28(34-30)25-29-27(4)33-31(35-29)24-22-20-18-16-14-12-10-8-6-2/h5-25H2,1-4H3,(H,32,34)(H,33,35) |
InChI-Schlüssel |
SQZLLYMZDZQMRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=NC(=C(N1)C)CC2=C(NC(=N2)CCCCCCCCCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















